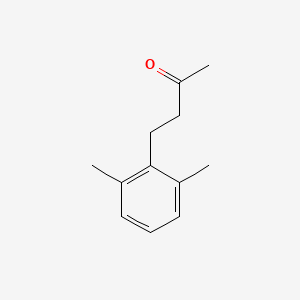

4-(2,6-Dimethylphenyl)butan-2-one

Description

4-(2,6-Dimethylphenyl)butan-2-one is an aromatic ketone characterized by a butan-2-one backbone substituted at the 4-position with a 2,6-dimethylphenyl group. The compound’s structure combines steric hindrance from the two methyl groups on the phenyl ring with the polar ketone functional group, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

832712-90-0 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(2,6-dimethylphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-6H,7-8H2,1-3H3 |

InChI Key |

QZDBKSCHXHWOMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylbenzoyl chloride with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 4-(2,6-Dimethylphenyl)butanoic acid.

Reduction: 4-(2,6-Dimethylphenyl)butan-2-ol.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2,6-Dimethylphenyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 4-(2,6-Dimethylphenyl)butan-2-one and its closest structural analogs:

| Compound Name | Substituents (Phenyl Ring) | Functional Group | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | 2,6-dimethyl | Ketone | Not provided | Steric hindrance, moderate polarity |

| 4-(2,6-Difluorophenyl)butan-2-amine | 2,6-difluoro | Amine | 1315373-41-1 | Electron-withdrawing groups, basicity |

Analysis of Substituent Effects

Fluorine substituents (as in the amine analog) increase ring electron deficiency, enhancing susceptibility to nucleophilic attack but reducing steric bulk .

Functional Group Impact: The ketone group in the target compound introduces polarity and hydrogen-bonding capacity, affecting solubility in polar solvents.

This contrasts with the smaller fluorine atoms in the difluoro analog, which minimize steric effects .

Hypothetical Physicochemical Properties (Based on Structural Trends)

- Lipophilicity : The methyl groups in this compound likely increase logP (lipophilicity) compared to the fluorinated analog, suggesting better membrane permeability but poorer aqueous solubility.

- Boiling/Melting Points : The ketone group may elevate melting points relative to the amine analog due to stronger dipole-dipole interactions.

Limitations and Data Gaps

- Exact melting/boiling points, solubility, and spectroscopic profiles.

- Biological activity and synthetic utility.

Biological Activity

4-(2,6-Dimethylphenyl)butan-2-one, also known as 2-butanone or by its IUPAC name, is a ketone compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16O

- Molecular Weight : 176.26 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- GABA Modulation : A study highlighted that derivatives of this compound can significantly increase levels of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. Specifically, one derivative increased GABA levels by 118% and inhibited the GABA transaminase enzyme both in vitro and ex vivo .

- Antifungal Activity : The compound has shown promising antifungal properties in various studies. For instance, certain derivatives demonstrated significant inhibition rates against fungi such as Rhizoctonia solani and Blumeria graminis, with some compounds achieving up to 80% inhibition at concentrations of 500 mg/L .

- Insecticidal Activity : Preliminary bioassays have indicated that certain derivatives exhibit good insecticidal activity against pests like Mythimna separate and Helicoverpa armigera. One compound showed an impressive lethal activity rate of 70% against Mythimna separate at a concentration of 500 mg/L .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- GABAergic System : By modulating GABA levels and inhibiting GABA transaminase, the compound may enhance inhibitory neurotransmission in the brain, potentially leading to anxiolytic effects.

- Fungal Cell Membrane Disruption : The antifungal activity may be due to the disruption of fungal cell membranes or interference with essential metabolic pathways within the fungi.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.